N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c1-17-8-9-18(2)19(16-17)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)20-6-4-5-7-21(20)33-3/h4-11,16H,12-15H2,1-3H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIFIXOYKCRQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N7O |
| Molecular Weight | 441.539 g/mol |
| LogP | 4.0478 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 57.028 Ų |
This compound exhibits its biological activity primarily through modulation of various biological pathways. The compound is believed to interact with neurotransmitter systems, particularly through its piperazine moiety, which is known for its affinity towards serotonin and dopamine receptors.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) showed significant cytotoxicity in vitro. The mechanism involves the inhibition of DNA-dependent enzymes and binding to DNA structures, leading to impaired cellular proliferation and induced apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays indicate effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The structure's ability to penetrate bacterial membranes and interact with intracellular targets may contribute to this activity .
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various synthesized derivatives highlighted that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against selected cancer cell lines. For instance:
- Antimicrobial Properties : Another investigation into related compounds revealed broad-spectrum antibacterial activity, with some derivatives showing higher efficacy than conventional antibiotics in clinical use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pteridine-Based Analogs
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (C24H25N7)
- Key Differences :
- Substituent Position: 2,4-Dimethylphenyl vs. 2,5-dimethylphenyl on the pteridine core.
- Piperazine Group: Phenyl substituent instead of 2-methoxyphenyl.
- Absence of the methoxy group could diminish hydrogen-bonding capacity and electronic effects.
- Molecular Weight : 411.51 g/mol .
N-(2,5-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (C21H25N3O2)
Piperazine Derivatives with Shared 2-Methoxyphenyl Substituents
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate (C18H24N4O·H2O)
- Key Features :
- Pyridine’s lower aromaticity compared to pteridine may reduce binding affinity to planar receptors.
Other Piperazine Derivatives with Varied Substituents
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine (C15H24N4O)
- Structural Highlights :
- Linker : Butan-1-amine chain instead of pteridine.
- Implications :
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Position : The 2,5-dimethylphenyl group in the target compound may impose greater steric hindrance than 2,4-dimethyl analogs, influencing receptor selectivity .
Core Structure : Pteridine’s aromaticity and nitrogen content favor interactions with planar receptor sites, unlike pyridine or acetamide cores .
Linker Flexibility : Ethyl or butyl linkers improve conformational adaptability but may reduce binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
